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Compound of Interest

Compound Name: Epetraborole hydrochloride

Cat. No.: B560076 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the target binding mechanism and

inhibition kinetics of epetraborole hydrochloride, a novel boron-containing antimicrobial

agent. It is designed to serve as a comprehensive resource, detailing the molecular

interactions, quantitative inhibitory data, and the experimental methodologies used for their

determination.

Core Mechanism of Action: Leucyl-tRNA Synthetase
Inhibition
Epetraborole's primary antibacterial activity stems from its potent and selective inhibition of the

bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1][2][3][4][5] LeuRS is a crucial enzyme

responsible for catalyzing the attachment of the amino acid leucine to its corresponding

transfer RNA (tRNALeu), an essential step in protein synthesis.[6][7] Inhibition of this process

halts bacterial growth and leads to cell death.[2][7]

The molecule belongs to the benzoxaborole class of antimicrobials.[8] Unlike many traditional

antibiotics, epetraborole employs a unique mechanism known as the oxaborole tRNA-trapping

(OBORT) mechanism.[8] The process involves two key steps:

Adduct Formation: The boron atom within the epetraborole structure forms a stable covalent

adduct with the 2' and 3' hydroxyl groups (cis-diols) of the terminal adenosine on an
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uncharged tRNALeu molecule.[6][7]

Trapping at the Editing Site: This epetraborole-tRNALeu adduct then binds with high affinity

to the editing domain of the LeuRS enzyme.[6][7][8][9] The editing site is a distinct domain

from the main aminoacylation (synthesis) site and is responsible for proofreading and

hydrolyzing incorrectly charged tRNAs.[6][7]

By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from

being correctly leucylated at the aminoacylation site, thereby blocking the entire protein

synthesis pathway.[6][7][9]
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Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism of epetraborole.

Inhibition Kinetics and Potency
The inhibitory activity of epetraborole has been quantified through various in vitro assays,

primarily yielding IC50 (half-maximal inhibitory concentration) against the purified enzyme and

MIC (minimum inhibitory concentration) values against a range of bacterial pathogens.

Enzymatic Inhibition Data
The direct inhibitory potency of epetraborole against its molecular target, LeuRS, has been

determined through enzyme kinetics.

Parameter Value Target Reference

IC50 0.31 µM
Leucyl-tRNA

Synthetase (LeuRS)
[3][5]
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Antibacterial Potency Data (MIC)
Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness in

halting the growth of whole organisms. Epetraborole shows potent activity against Gram-

negative bacteria and nontuberculous mycobacteria.[6][10]

Organism Strain(s)
MIC Range
(µg/mL)

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference(s
)

Burkholderia

pseudomallei

13 clinical & 3

reference
0.25 - 4 - - [11]

Anaerobes

(General)

All isolates

tested
- 2 4 [3]

Mycobacteriu

m abscessus

59 clinical

isolates
- 0.125 mg/L 0.25 mg/L [9]

Mycobacteriu

m avium

complex

(MAC)

51 clinical

isolates
- 2 mg/L 8 mg/L [2]

M. abscessus

CIP104536T
Type strain - 0.3 µM - [12]

M. abscessus

(Clinical)

10 clinical

isolates
0.4 - 3.3 µM - - [12]

Note: µg/mL and mg/L are equivalent units. Molar concentrations (µM) depend on the specific

molecular weight used in calculations.

Experimental Protocols and Methodologies
The determination of epetraborole's binding and inhibition parameters relies on established

biochemical and microbiological techniques.

Protocol for LeuRS Enzyme Inhibition Assay (IC50
Determination)
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While the specific protocol for epetraborole's IC50 determination is not detailed in the provided

literature, a general methodology for enzyme inhibition assays would be followed.

Reagents and Preparation:

Purified bacterial LeuRS enzyme.

Substrates: L-leucine, ATP, and purified tRNALeu.

Epetraborole hydrochloride dissolved in a suitable solvent (e.g., DMSO) and prepared

in a serial dilution.

Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT).

Detection reagent (e.g., a pyrophosphate detection kit or radiolabeled L-leucine).

Assay Procedure:

The LeuRS enzyme is pre-incubated with varying concentrations of epetraborole for a

defined period to allow for binding.

The enzymatic reaction is initiated by adding the substrates (ATP, L-leucine, tRNALeu).

The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).

The reaction is quenched.

The amount of product formed (e.g., leucyl-tRNALeu or pyrophosphate) is measured.

Data Analysis:

The rate of reaction at each inhibitor concentration is calculated and normalized to the

control (no inhibitor).

The data are plotted as percent inhibition versus log[epetraborole concentration].

A nonlinear regression analysis (e.g., four-parameter logistic equation) is used to fit the

curve and calculate the IC50 value.
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Protocol for Minimum Inhibitory Concentration (MIC)
Assay
The MIC values were determined using the standard broth microdilution method, as referenced

by the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

96-well microtiter plates.

Bacterial culture in the logarithmic growth phase, adjusted to a standard inoculum density

(e.g., 5 x 105 CFU/mL).

Cation-adjusted Mueller-Hinton broth (or specialized broth for fastidious organisms like

mycobacteria).

Epetraborole stock solution for serial dilution.

Procedure:

A two-fold serial dilution of epetraborole is prepared directly in the microtiter plate wells

using the appropriate broth.

The standardized bacterial inoculum is added to each well.

Control wells are included: a positive control (bacteria, no drug) and a negative control

(broth, no bacteria).

The plates are incubated under appropriate atmospheric and temperature conditions for a

specified time (e.g., 18-24 hours for common bacteria, longer for mycobacteria).

Result Interpretation:

The MIC is visually determined as the lowest concentration of epetraborole that

completely inhibits visible growth of the organism.
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Prepare Reagents:
- Bacterial Inoculum (or Purified LeuRS)

- Serial Dilutions of Epetraborole

Combine Reagents in Microplate:
Inoculum + Epetraborole Dilutions

Incubate under
Controlled Conditions

Measure Endpoint:
- Visual Growth (for MIC)

- Enzyme Activity (for IC50)

Analyze Data:
Plot Inhibition vs. Concentration

Determine MIC or IC50 Value

Click to download full resolution via product page

Caption: Generalized workflow for determining in vitro inhibitory concentrations.

Methodologies for Determining Binding Kinetics (kon,
koff)
While specific on-rate (kon) and off-rate (koff) values for epetraborole are not available in the

reviewed literature, determining these parameters is critical for a complete understanding of its

pharmacodynamics. Standard biophysical methods are employed for this purpose.[13][14]

Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass

on a sensor chip surface in real-time.[14] Purified LeuRS would be immobilized on the chip,

and a solution containing epetraborole would be flowed over it. The association (binding) and

dissociation phases are monitored to directly calculate kon and koff.[14]
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Radioligand Binding Assays: These assays use a radiolabeled ligand (a "tracer") that binds

to the target.[13][14] Competition kinetic experiments can be performed where the binding of

the radioligand is measured over time in the presence of unlabeled epetraborole.[13][14] By

analyzing the time course of tracer displacement, the binding kinetics of epetraborole can be

determined.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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